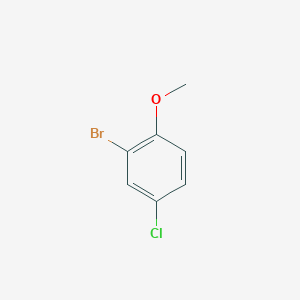









|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([Cl:10])[CH:5]=[CH:6][C:7]=1[O:8][CH3:9].C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>O1CCCC1>[Cl:10][C:4]1[CH:5]=[CH:6][C:7]([O:8][CH3:9])=[C:2]([B:16]([OH:21])[OH:17])[CH:3]=1
|


|
Name
|
|
|
Quantity
|
5.8 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C=CC1OC)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
11.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
17.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-70 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at -80° C. for 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The initial reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
which required cooling the reaction mixture to about -100° C
|
|
Type
|
ADDITION
|
|
Details
|
Upon completion of the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
to warm slowly to ambient temperature during a 3 hour period
|
|
Duration
|
3 h
|
|
Type
|
STIRRING
|
|
Details
|
where it was stirred for an additional 1 hour
|
|
Duration
|
1 h
|
|
Type
|
CONCENTRATION
|
|
Details
|
After this time, the reaction mixture was concentrated under reduced pressure to a volume of about 50 mL
|
|
Type
|
ADDITION
|
|
Details
|
The concentrate was then poured into 500 mL of ice-water
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was then filtered
|
|
Type
|
CUSTOM
|
|
Details
|
to collect a solid, which
|
|
Type
|
CUSTOM
|
|
Details
|
was dried
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=CC(=C(C1)B(O)O)OC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 80.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |